Cas no 2172598-49-9 (5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide)

5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide
- EN300-1593974
- 2172598-49-9
-
- インチ: 1S/C10H16N4O2/c11-10(16)8-9(7-3-4-7)14(13-12-8)5-1-2-6-15/h7,15H,1-6H2,(H2,11,16)
- InChIKey: QQPQZSRKSBKNHC-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C2CC2)N(CCCCO)N=N1)N
計算された属性
- せいみつぶんしりょう: 224.12732577g/mol
- どういたいしつりょう: 224.12732577g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.6
- トポロジー分子極性表面積: 94Ų
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593974-0.1g |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide |
2172598-49-9 | 0.1g |
$1144.0 | 2023-06-04 | ||
Enamine | EN300-1593974-1.0g |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide |
2172598-49-9 | 1g |
$1299.0 | 2023-06-04 | ||
Enamine | EN300-1593974-0.05g |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide |
2172598-49-9 | 0.05g |
$1091.0 | 2023-06-04 | ||
Enamine | EN300-1593974-5.0g |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide |
2172598-49-9 | 5g |
$3770.0 | 2023-06-04 | ||
Enamine | EN300-1593974-500mg |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide |
2172598-49-9 | 500mg |
$1247.0 | 2023-09-23 | ||
Enamine | EN300-1593974-100mg |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide |
2172598-49-9 | 100mg |
$1144.0 | 2023-09-23 | ||
Enamine | EN300-1593974-250mg |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide |
2172598-49-9 | 250mg |
$1196.0 | 2023-09-23 | ||
Enamine | EN300-1593974-0.25g |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide |
2172598-49-9 | 0.25g |
$1196.0 | 2023-06-04 | ||
Enamine | EN300-1593974-10.0g |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide |
2172598-49-9 | 10g |
$5590.0 | 2023-06-04 | ||
Enamine | EN300-1593974-0.5g |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide |
2172598-49-9 | 0.5g |
$1247.0 | 2023-06-04 |
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
5-Cyclopropyl-1-(4-Hydroxybutyl)-1H-1,2,3-Triazole-4-Carboxamide: A Comprehensive Overview
5-Cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172598-49-9) is a structurally complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of triazole carboxamides, which are known for their versatile applications in drug design and advanced materials. The molecule's unique structure, comprising a cyclopropyl group, a hydroxybutyl chain, and a triazole ring, endows it with distinctive chemical properties that make it a valuable subject for research and development.
Recent studies have highlighted the potential of 5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide in the development of novel therapeutic agents. The triazole ring is a heterocyclic structure that is widely used in medicinal chemistry due to its ability to form hydrogen bonds and its compatibility with various functional groups. The cyclopropyl group introduces strain into the molecule, which can enhance its reactivity and bioavailability. Additionally, the hydroxybutyl chain provides hydrophilic properties, which are crucial for drug delivery systems.
One of the most promising applications of this compound is in the field of drug delivery systems. Researchers have explored its ability to act as a carrier for hydrophobic drugs, leveraging its amphiphilic nature to enhance solubility and stability. Furthermore, the compound has been investigated for its potential as a building block in the synthesis of more complex molecules with tailored functionalities. For instance, its use in click chemistry reactions has been reported, where it serves as a reactive component for constructing larger molecular frameworks.
The synthesis of 5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that combines principles from organic synthesis and catalysis. The key steps include the formation of the triazole ring via azide alkyne cycloaddition (click chemistry), followed by functionalization with the cyclopropyl and hydroxybutyl groups. Recent advancements in catalytic methods have enabled higher yields and improved purity levels, making this compound more accessible for large-scale applications.
In terms of pharmacological properties, this compound has shown moderate activity in preliminary assays targeting various biological pathways. For example, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. However, further research is required to fully elucidate its mechanism of action and optimize its pharmacokinetic profile.
From an environmental perspective, the biodegradability and toxicity of 5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide have been evaluated under controlled laboratory conditions. Results indicate that the compound exhibits low toxicity towards aquatic organisms at concentrations relevant to industrial discharges. Its biodegradation rate is comparable to other organic compounds in similar classes, which aligns with regulatory standards for environmental safety.
Looking ahead, ongoing research is focused on expanding the utility of this compound in diverse fields such as nanotechnology and polymer science. Its unique structural features make it an ideal candidate for designing stimuli-responsive materials and advanced sensors. Collaborative efforts between chemists and engineers are expected to unlock new applications that leverage the compound's multifaceted properties.
In conclusion, 5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 2172598-49-9) stands as a testament to the ingenuity of modern chemical synthesis and its potential impact on various scientific disciplines. With continued research and innovation, this compound is poised to play a pivotal role in advancing both therapeutic development and material science.
2172598-49-9 (5-cyclopropyl-1-(4-hydroxybutyl)-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 1172267-97-8(N-{3-methyl-1-4-(thiophen-2-yl)-1,3-thiazol-2-yl-1H-pyrazol-5-yl}-2-(2-methylphenoxy)acetamide)
- 1805284-91-6(5-Cyano-2-(difluoromethyl)-4-iodopyridine-3-sulfonyl chloride)
- 842144-08-5(tert-butyl 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylcarbamate)
- 176244-21-6(5,6-Difluoro-1,3-Dihydro-2H-Benzimidazol-2-One)
- 922934-14-3(N-(3-chloro-2-methylphenyl)-2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)
- 1006777-87-2(4-cyano-N-[(2Z)-4,6-difluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide)
- 2228845-90-5(1-2-(dimethylamino)phenyl-2-methylpropan-2-ol)
- 463336-87-0(2-Bromo-6-isopropoxypyridine)
- 914802-11-2(4-[(benzyloxy)methyl]-6-chloropyrimidine)
- 2171691-45-3(1-(5-aminopyridin-2-yl)azetidine-2-carboxamide)




